(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the use of a stereoselective synthesis strategy. For example, starting from a suitable precursor, the compound can be synthesized through a series of reactions including cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-3,6-Dihydroxy-10-methylundecanoic acid: Another compound with similar stereochemistry but different functional groups.
(3S,6R)-6-hydroxy-2-oxo-3-azepanyl: Shares a similar ring structure but with different substituents
Uniqueness
What sets (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione apart is its specific combination of stereochemistry and functional groups, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWKBMCCAHXII-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.